Methyl 2-cyano-3-(2-thienyl)acrylate
Overview
Description
Methyl 2-cyano-3-(2-thienyl)acrylate: is an organic compound that contains several functional groups, including a methyl ester, a nitrile, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-(2-thienyl)acrylate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of a cyanoacetic ester with an aldehyde or ketone in the presence of a base. The reaction typically proceeds under mild conditions and can be catalyzed by bases such as piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-3-(2-thienyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Methyl 2-cyano-3-(2-thienyl)acrylate is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of thiazole and pyrazole derivatives, which have significant applications in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions with DNA and proteins. It has been shown to exhibit nuclease activity and can be used in DNA cleavage studies .
Medicine: this compound and its derivatives have potential anticancer properties. They have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Industry: In the industrial sector, this compound is used in the production of adhesives and coatings. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(2-thienyl)acrylate involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that lead to DNA cleavage. This activity is enhanced by the generation of free radicals upon irradiation . Additionally, the compound can interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(2-thienyl)acrylate
- Methyl 2-cyano-3-(3-methyl-2-thienyl)acrylate
- Methyl 2-cyano-3-(5-methyl-2-thienyl)acrylate
Comparison: Methyl 2-cyano-3-(2-thienyl)acrylate is unique due to the position of the thienyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-thiophen-2-ylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,1H3/b7-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSDTBRTIZHFD-ALCCZGGFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CS1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=CS1)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419975 | |
Record name | AC1NTET8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34098-75-4 | |
Record name | AC1NTET8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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